

An In-depth Technical Guide to the Classification of Subtilisin-like Proteases (Subtilases)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluorescent Substrate for Subtilisin*

Cat. No.: *B12399647*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Subtilisin-like proteases, commonly known as subtilases, represent a major superfamily of serine proteases. These enzymes are ubiquitous, found in organisms ranging from archaea and bacteria to eukarya, including a significant presence in plants.[1][2] Subtilases are characterized by a conserved catalytic triad of Asp, His, and Ser residues within their active site, which, interestingly, appears to have evolved convergently with the trypsin family of serine proteases.[3] They play crucial roles in a vast array of biological processes, from simple protein degradation to highly specific processing of signaling molecules, making them a subject of intense research and a target for various biotechnological and pharmaceutical applications.[2][4]

This technical guide provides a comprehensive overview of the classification of subtilases, their key structural and biochemical characteristics, detailed experimental protocols for their study, and a visualization of their involvement in critical signaling pathways.

Classification of Subtilases: A Hierarchical Approach

The most widely accepted classification of subtilases is based on the MEROPS database, a comprehensive resource for peptidases and their inhibitors. This system employs a hierarchical structure based on amino acid sequence similarities, grouping proteases into families and clans.

Subtilases belong to the Clan SB, which is divided into two main families:

- Family S8: This is the largest and most well-characterized family, encompassing the majority of subtilases. It is further subdivided into two subfamilies:
 - Subfamily S8A (Subtilisin family): This subfamily includes a diverse range of proteases, with subtilisin serving as the archetypal member.
 - Subfamily S8B (Kexin family): These are proprotein convertases that play a critical role in the processing of precursor proteins.[\[3\]](#)[\[5\]](#)
- Family S53 (Sedolisin family): These are serine-carboxyl peptidases that share a similar fold to subtilisins but possess a distinct catalytic triad (Ser/Glu/Asp).[\[3\]](#)

The S8A subfamily is further categorized into several distinct groups based on sequence homology and functional characteristics.[\[5\]](#)

Key Families and Subfamilies of Subtilases

Family/Subfamily	MEROPS Identifier	Representative Members	Key Characteristics
Subtilisin Family (S8A)	S8A	Subtilisin Carlsberg, Subtilisin BPN'	Broad substrate specificity, typically active at neutral to alkaline pH.
Kexin Family (S8B)	S8B	Kexin, Furin, PC1/3	Process proproteins at specific cleavage sites, typically after paired basic amino acid residues. [6] [7]
Proteinase K Family	Part of S8A	Proteinase K	Broad-spectrum protease with high activity, stable over a wide pH range (7.5-12.0) and at elevated temperatures (up to 65°C). [1] [8]
Thermitase Family	Part of S8A	Thermitase	Thermostable serine protease with maximal activity at high temperatures (up to 85°C for proteinolysis) and a pH optimum between 7.5 and 9.5. [9]
Pyrolysin Family	Part of S8A	SKI-1	Involved in the processing of sterol regulatory element binding proteins. [6]
Lantibiotic Peptidase Family	Part of S8A	NisP	Involved in the maturation of lantibiotics, a class of

antimicrobial peptides.

[\[10\]](#)

Structural and Biochemical Properties

Subtilases share a conserved three-dimensional structure characterized by an α/β fold with a central seven-stranded parallel β -sheet.[\[3\]](#) Most are synthesized as inactive pre-pro-proteins, requiring proteolytic processing for activation.[\[2\]](#)

Property	Description	Typical Range
Molecular Weight	The molecular weight of mature subtilases can vary.	20 - 80 kDa
Proteinase K	~28.9 kDa[8]	
SISBT3 (Tomato)	~79 kDa[4]	
Optimal pH	Subtilases exhibit a wide range of optimal pH, from acidic to highly alkaline.	
Proteinase K	pH 7.5 - 12.0[1]	pH 4.0 - 12.5
Thermitase	pH 7.5 - 9.5[9]	
SKI-1	pH 5.5 - 7.3[11]	
Optimal Temperature	The optimal temperature for subtilase activity varies significantly depending on the source organism and the specific enzyme.	25°C - 95°C
Proteinase K	up to 65°C[1]	
Thermitase	up to 85°C[9]	
Catalytic Triad	The active site contains a conserved catalytic triad.	Asp, His, Ser
Domains	In addition to the catalytic domain (Peptidase S8), many subtilases contain a Protease-Associated (PA) domain. Plant subtilases may also have a Fibronectin (Fn) III-like domain. [2][4]	-
Calcium Dependence	Calcium ions often contribute to the thermal stability of subtilases, although some, like	Varies

the tomato subtilase SSBT3,
are calcium-independent.[4]
[12]

Experimental Protocols

Purification of Plant Subtilases (Example: Tomato SBT3)

This protocol describes the purification of the subtilase SBT3 from a tomato cell culture.

Materials:

- Tomato cell culture supernatant
- Ammonium sulfate
- Buffer A: 25 mM $\text{Na}_2\text{HPO}_4/\text{NaH}_2\text{PO}_4$ pH 7.0, 5 mM EDTA
- SP Sepharose FF cation-exchange matrix
- Buffer B: 25 mM Tris-HCl pH 9.2, 5 mM EDTA
- Resource Q anion-exchange column
- NaCl

Procedure:

- Ammonium Sulfate Precipitation: Harvest the culture supernatant and perform a fractionated ammonium sulfate precipitation (60-85% saturation).
- Resuspension and Dialysis: Resuspend the precipitate in Buffer A and dialyze against the same buffer.
- Cation-Exchange Chromatography: Apply the dialyzed sample to an SP Sepharose FF column equilibrated in Buffer A. Elute the bound proteins.
- Dialysis: Dialyze the eluate against Buffer B.

- **Anion-Exchange Chromatography:** Apply the dialyzed sample to a Resource Q anion-exchange column equilibrated in Buffer B. Elute the protein with a linear gradient of 0-1 M NaCl in Buffer B.
- **Purity Analysis:** Analyze the fractions for purity using SDS-PAGE.

Subtilase Activity Assay using a Synthetic Substrate

This protocol describes a colorimetric assay for determining subtilase activity using a synthetic peptide substrate.

Materials:

- Purified subtilase solution
- Synthetic peptide substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Spectrophotometer

Procedure:

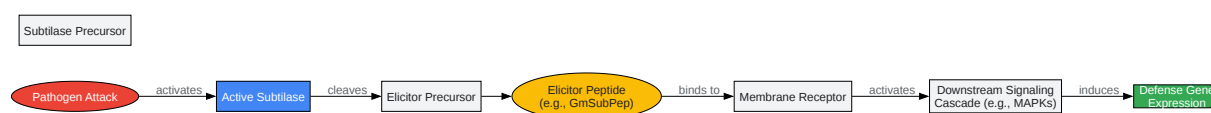
- **Reaction Setup:** In a microplate well or cuvette, combine the assay buffer and the synthetic peptide substrate.
- **Enzyme Addition:** Initiate the reaction by adding a known amount of the purified subtilase solution.
- **Incubation:** Incubate the reaction mixture at the optimal temperature for the specific subtilase.
- **Measurement:** Monitor the release of p-nitroaniline by measuring the absorbance at 405 nm over time.
- **Calculation:** Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of p-nitroaniline.

Signaling Pathways and Logical Relationships

Subtilases are key players in various signaling pathways, acting as precise molecular scissors to activate or process signaling molecules.

Subtilase-Mediated Plant Defense Signaling

In plants, subtilases are involved in the innate immune response by processing endogenous elicitor peptides. For example, upon pathogen attack, a plant subtilase can cleave a larger precursor protein to release a small peptide, such as GmSubPep in soybean, which then acts as a signal to activate downstream defense gene expression.[2][13]

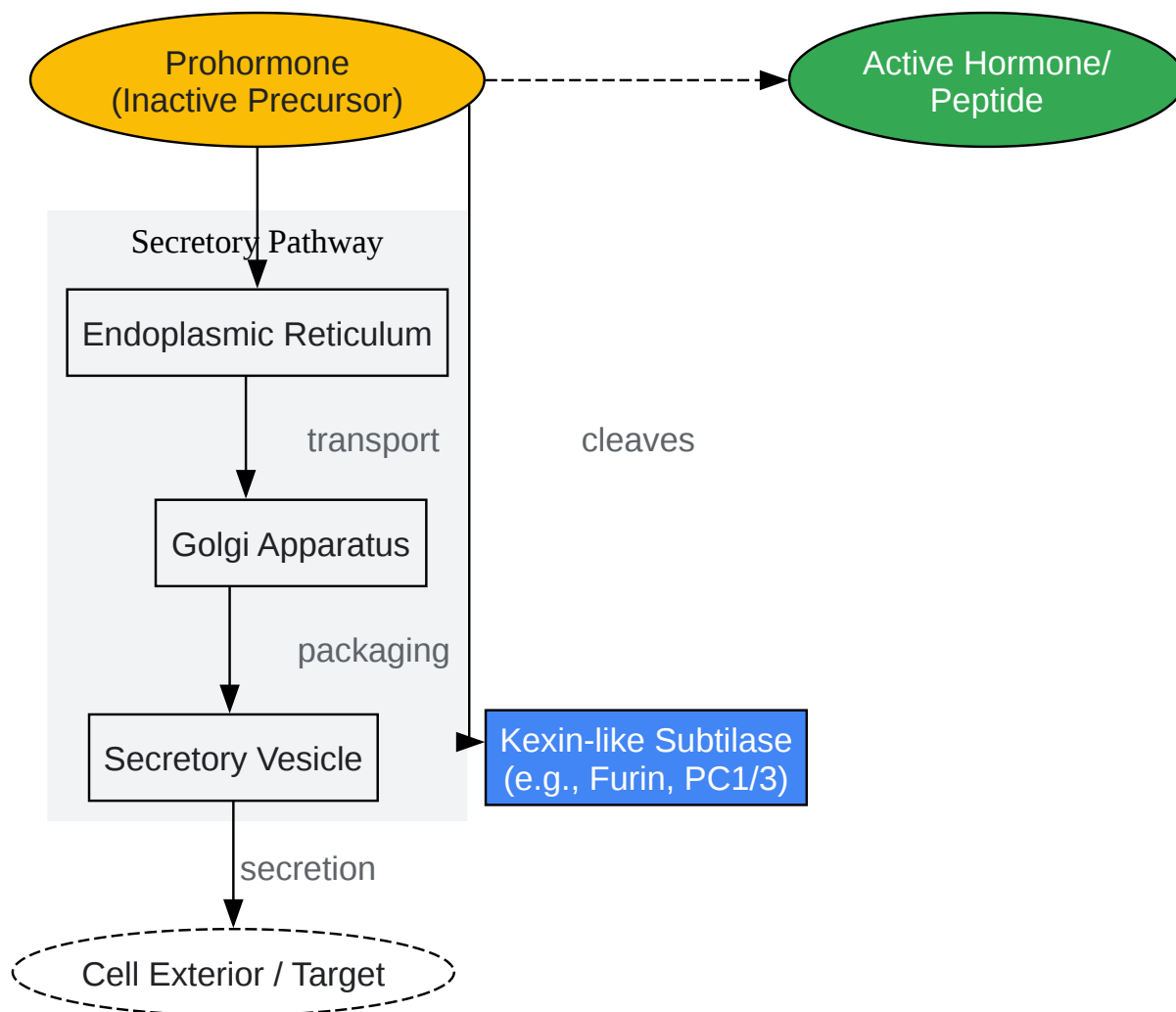


[Click to download full resolution via product page](#)

Caption: Subtilase activation in plant defense.

Prohormone Processing by Kexin-like Subtilases

In eukaryotes, kexin-like subtilases (proprotein convertases) are essential for the maturation of a wide variety of precursor proteins, including hormones, growth factors, and neuropeptides. These enzymes recognize and cleave specific amino acid motifs, typically pairs of basic residues, within the precursor protein as it transits through the secretory pathway.[6][7]

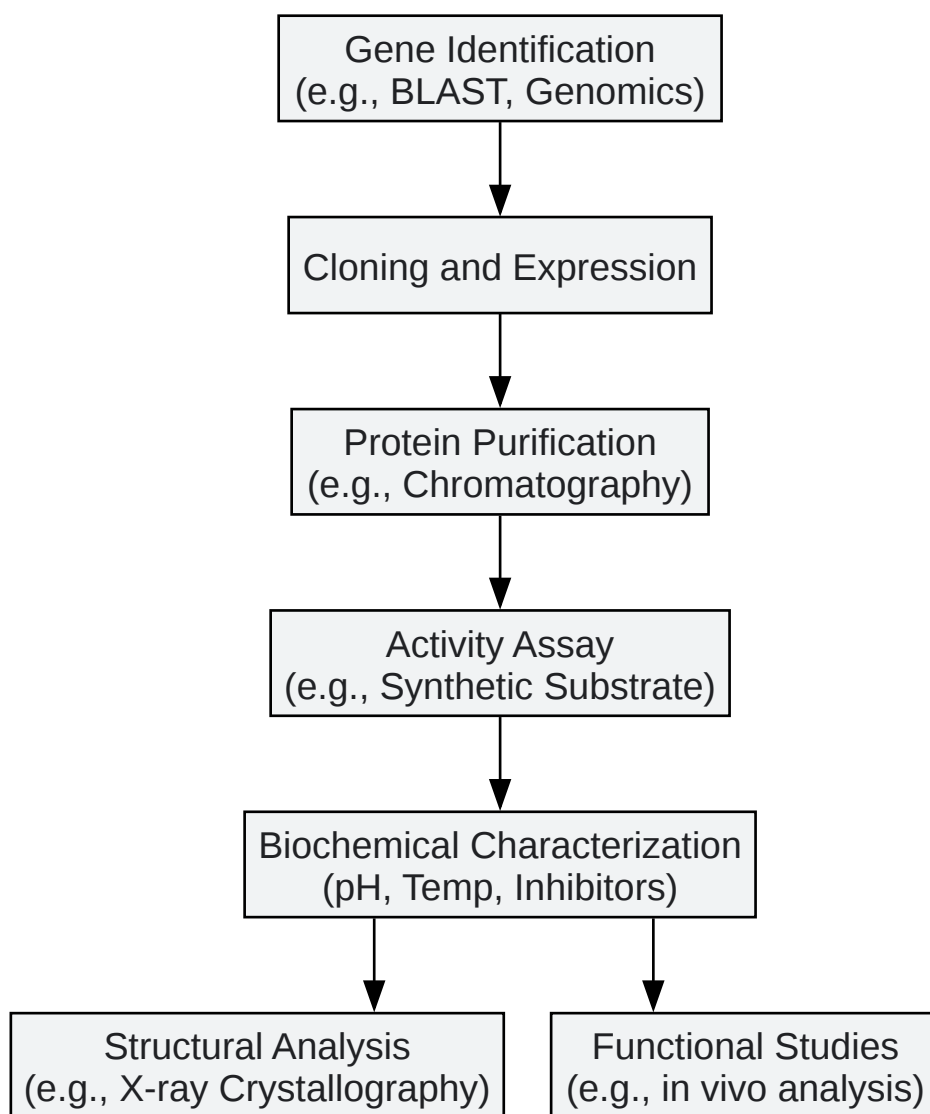


[Click to download full resolution via product page](#)

Caption: Prohormone maturation by subtilases.

Experimental Workflow for Subtilase Characterization

The characterization of a novel subtilase typically follows a logical workflow from identification to detailed biochemical analysis.



[Click to download full resolution via product page](#)

Caption: Subtilase characterization workflow.

Conclusion

The subtilase superfamily of serine proteases is a vast and functionally diverse group of enzymes with profound implications for biology and medicine. Their classification, based on evolutionary relationships, provides a framework for understanding their structure, function, and regulation. The experimental protocols and pathway visualizations provided in this guide offer a starting point for researchers and drug development professionals to delve deeper into the fascinating world of subtilases and harness their potential for scientific and therapeutic advancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Subtilisin-like proteases in plant defence: the past, the present and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtilase - Wikipedia [en.wikipedia.org]
- 4. Structural features of plant subtilases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phylogenetic survey of the subtilase family and a data-mining-based search for new subtilisins from Bacillaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proprotein and prohormone convertases: a family of subtilases generating diverse bioactive polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subtleties among subtilases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteinase K - Wikipedia [en.wikipedia.org]
- 9. Properties of thermitase, a thermostable serine protease from Thermoactinomyces vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Specificity and Application of the Lantibiotic Protease NisP [frontiersin.org]
- 11. Mammalian subtilisin/kexin isozyme SKI-1: A widely expressed proprotein convertase with a unique cleavage specificity and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of calcium binding on the thermal stability of 'thermitase', a serine protease from Thermoactinomyces vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Classification of Subtilisin-like Proteases (Subtilases)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399647#classification-of-subtilisin-like-proteases-subtilases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com